molecular formula C16H14N2O3S B2607459 3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946344-97-4

3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2607459
CAS No.: 946344-97-4
M. Wt: 314.36
InChI Key: KWIYQRZJGUIQIV-UHFFFAOYSA-N
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Description

3-Methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 946344-97-4) is a synthetic organic compound with a molecular formula of C16H14N2O3S and a molecular weight of 314.4 . This benzamide derivative features a hybrid structure incorporating three key pharmacophores: a benzamide core, a 3-methoxy phenyl group, and a 5-(thiophen-2-yl)isoxazole moiety. This specific arrangement makes it a valuable chemical scaffold in medicinal chemistry and drug discovery research. Compounds sharing the 5-(thiophen-2-yl)isoxazole core have demonstrated significant biological potential. Recent scientific literature highlights that such structures are being investigated as potent anti-breast cancer agents, with specific activity against estrogen receptor alpha (ERα) . The isoxazole-thiophene backbone is known to contribute to strong hydrophobic interactions with enzyme binding pockets, while the benzamide group is a common feature in molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties . The presence of the methoxy group can influence the compound's electronic properties and bioavailability, making it a point of interest for structure-activity relationship (SAR) studies. This compound is intended for research applications as a building block in the synthesis of more complex molecules, as a reference standard in analytical studies, or for in vitro investigation of its potential biological mechanisms. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-13-5-2-4-11(8-13)16(19)17-10-12-9-14(21-18-12)15-6-3-7-22-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIYQRZJGUIQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction . The final step involves the coupling of the isoxazole-thiophene intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Comparison with Similar Compounds

3-Methoxy-N-(5-Methyl-3-Isoxazolyl)Benzamide (CAS: 346719-61-7)

Structural Differences :

  • The methyl group at the 5-position of isoxazole replaces the thiophene moiety in the target compound.
  • Molecular formula : C₁₂H₁₂N₂O₃ vs. C₁₅H₁₂N₂O₃S (target compound, estimated).
  • Key properties : The methyl-substituted analog has a molecular weight of 232.24 g/mol . The thiophene substitution in the target compound introduces sulfur, increasing molecular weight and polarizability.

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

Structural Comparison :

  • Heterocycle : Thiazole (N,S-containing ring) vs. isoxazole-thiophene hybrid.
  • Substituents : Chlorine and fluorine atoms enhance electronegativity and metabolic stability compared to the methoxy and thiophene groups in the target compound.
  • Bioactivity : Thiazole derivatives like nitazoxanide exhibit antiparasitic activity via PFOR enzyme inhibition . The target compound’s isoxazole-thiophene system may confer distinct target selectivity.

Spectral Data :

  • IR : C=O stretch at ~1679 cm⁻¹ (amide) , similar to the target compound’s expected carbonyl absorption.
  • Hydrogen bonding : Intermolecular N–H···N interactions stabilize crystal packing .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Functional Group Comparison :

  • Directing groups : The hydroxyl and dimethyl groups enable metal-catalyzed C–H functionalization, unlike the target compound’s isoxazole-thiophene system .
  • Solubility : The hydroxyl group improves aqueous solubility, whereas the thiophene and isoxazole in the target compound may reduce it.

4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide

Heterocyclic Core :

  • Oxadiazole-thione vs. isoxazole-thiophene. Oxadiazoles are known for antimicrobial activity .
  • Substituent effects : The chloro group increases electrophilicity, while the thiophene in the target compound may enhance π-π stacking interactions.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Heterocycle(s) Key Substituents Potential Bioactivity Reference
Target Compound C₁₅H₁₂N₂O₃S (est.) Isoxazole, Thiophene 3-Methoxy, Thiophen-2-yl Undetermined (likely antimicrobial)
3-Methoxy-N-(5-Methyl-3-Isoxazolyl)Benzamide C₁₂H₁₂N₂O₃ Isoxazole 5-Methyl Undetermined
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide C₁₀H₅ClF₂N₂OS Thiazole 5-Chloro, 2,4-Difluoro Antiparasitic
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide C₁₄H₁₆ClN₃O₂S Oxadiazole 4-Chloro, Thioxo Antimicrobial

Research Findings and Implications

  • Synthetic Flexibility : The target compound can likely be synthesized via methods similar to (e.g., reacting 3-methoxybenzoyl chloride with a thiophene-substituted isoxazole amine) .
  • Biological Potential: Analogous compounds (e.g., oxadiazoles, thiazoles) show antimicrobial and antiparasitic activities, suggesting the target compound may share similar applications .

Biological Activity

3-Methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC16_{16}H16_{16}N2_{2}O3_{3}S
Molecular Weight328.3 g/mol
CAS Number946341-11-3

The structure features a methoxy group, an isoxazole moiety, and a thiophene ring, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to inhibition or activation of various biochemical processes.

Antimicrobial Activity

Research has indicated that compounds containing isoxazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. For example, compounds with structural similarities have demonstrated antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50_{50} values for these compounds often fall within the low micromolar range, indicating potent activity.

CompoundCell LineIC50_{50} (µM)
3-Methoxy-N-(...)MCF-71.2 - 5.3
Hydroxy-substituted derivativesHCT1162.2 - 4.4

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been documented. These compounds may inhibit specific enzymes involved in inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Case Studies

  • Study on Antiproliferative Effects : A study focused on the synthesis and evaluation of various benzamide derivatives found that certain compounds exhibited selective activity against cancer cell lines with IC50_{50} values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation evaluated a series of thiophene-containing compounds for antimicrobial activity, revealing that some derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria .

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